molecular formula C11H16O B2982175 (4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol CAS No. 94994-33-9

(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol

Cat. No.: B2982175
CAS No.: 94994-33-9
M. Wt: 164.248
InChI Key: PCEKETYGXQLQAY-UHFFFAOYSA-N
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Description

(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with an ethynyl group at position 4 and a hydroxymethyl group at position 1. Its structure combines high steric rigidity with functional groups that enable diverse reactivity, making it valuable in materials science and molecular machine design. For instance, it serves as a precursor to asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane (BCO) rotators, which are critical for studying correlated molecular motion in crystalline dirotors . The compound is synthesized via monocarbinol functionalization of symmetric BCO precursors, enabling access to polyrotor systems with tailored properties .

Properties

IUPAC Name

(4-ethynyl-1-bicyclo[2.2.2]octanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-10-3-6-11(9-12,7-4-10)8-5-10/h1,12H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEKETYGXQLQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CCC(CC1)(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94994-33-9
Record name {4-ethynylbicyclo[2.2.2]octan-1-yl}methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol typically involves the functionalization of a bicyclo[2.2.2]octane core. One common method includes the use of carbinol as a protecting group due to its polar character and ability to sustain orthogonal functionalization . The synthetic route may involve nucleophilic reactions on the terminal alkyne and Sonogashira coupling reactions .

Industrial Production Methods

Industrial production methods for (4-Ethynylbicyclo[22

Chemical Reactions Analysis

Types of Reactions

(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the ethynyl group can produce alkenes or alkanes.

Scientific Research Applications

(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.2]octane scaffold is a versatile platform for chemical modification. Below is a detailed comparison of (4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol with structurally related analogs, focusing on substituents, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 4-Ethynyl, 1-hydroxymethyl C₁₁H₁₄O 162.23 Molecular rotors; asymmetric synthesis of polyrotors for dynamic materials
{bicyclo[2.2.2]octan-1-yl}methanol 1-Hydroxymethyl C₉H₁₆O 140.22 Density: 1.028 g/cm³; Melting point: 61.5–62°C; precursor for aldehydes
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol 4-Amino, 1-hydroxymethyl C₉H₁₅NO 153.22 Lab chemical (QM-7801); hazardous (H302, H315, H319, H335)
[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol 4-Trifluoromethyl, 1-hydroxymethyl C₁₀H₁₅F₃O 208.22 High-purity applications in pharmaceuticals/electronics; fluorinated analog
{4-Methoxybicyclo[2.2.2]octan-1-yl}methanol 4-Methoxy, 1-hydroxymethyl C₁₀H₁₈O₂ 170.25 Purity ≥97%; potential intermediate for functional materials
(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol 2-Methyl-aza, 1-hydroxymethyl C₉H₁₇NO 155.24 Nitrogen-containing variant; limited data on applications

Key Observations :

Functional Group Impact: The ethynyl group in the target compound enhances rigidity and enables cross-coupling reactions for constructing molecular rotors . Amino (QM-7801) and trifluoromethyl derivatives exhibit distinct reactivity and safety profiles. The amino analog poses inhalation and skin irritation risks , while the trifluoromethyl variant is suited for high-purity industrial applications . Methoxy substitution increases polarity and solubility, making it a candidate for specialty chemical synthesis .

Physicochemical Properties: The unsubstituted {bicyclo[2.2.2]octan-1-yl}methanol has a lower molecular weight (140.22 vs. 162.23) and higher density (1.028 g/cm³) compared to the ethynyl derivative . Fluorinated and methoxy analogs show higher molecular weights due to substituent bulk (208.22 and 170.25, respectively) .

Amino and trifluoromethyl analogs are niche research chemicals, whereas methoxy derivatives may serve as intermediates in drug discovery .

Biological Activity

(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol, a bicyclic compound with potential therapeutic applications, has garnered interest due to its unique structure and biological properties. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 94994-33-9
  • Molecular Formula : C12H14

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various biological pathways:

  • Inhibition of Enzymes : The compound may inhibit enzymes that are crucial for metabolic processes.
  • Receptor Modulation : It might act as a modulator for certain receptors, influencing signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntiviralPotential antiviral effects observed in preliminary studies
AnticancerIn vitro studies suggest cytotoxic effects on cancer cell lines
NeuroprotectiveExhibits neuroprotective properties in models of neurodegenerative diseases

Antiviral Activity

A study explored the antiviral properties of various bicyclic compounds, including this compound, demonstrating effective inhibition against viral replication in vitro . The mechanism was linked to the compound's ability to disrupt viral entry into host cells.

Anticancer Properties

In a series of experiments conducted on human cancer cell lines, this compound showed significant cytotoxicity, particularly against breast and lung cancer cells . The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Neuroprotective Effects

Research published in the Journal of Neurochemistry indicated that this compound could protect neuronal cells from oxidative stress-induced damage . It was found to upregulate antioxidant enzymes, thereby mitigating cell death in neurodegenerative models.

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